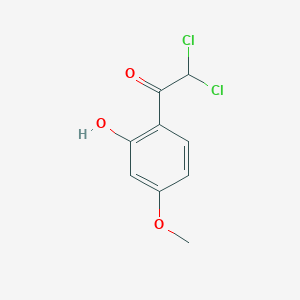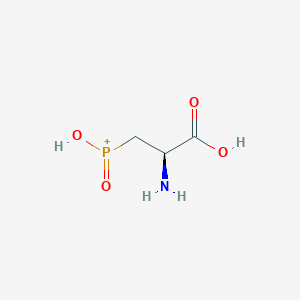
2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C15H12Cl2O3 It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and a hydroxy-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone typically involves the chlorination of 1-(2-hydroxy-4-methoxyphenyl)ethanone. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the chlorine atoms are introduced at the alpha position of the ethanone moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.
化学反応の分析
Types of Reactions
2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 2,2-Dichloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
- 2,2-Dichloro-1-(2,4,6-trihydroxyphenyl)ethanone
- 2,2-Dichloro-1-(2,4-dihydroxyphenyl)ethanone
Uniqueness
2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and the hydroxy-methoxyphenyl group makes it a versatile compound for various applications.
特性
CAS番号 |
95235-25-9 |
|---|---|
分子式 |
C9H8Cl2O3 |
分子量 |
235.06 g/mol |
IUPAC名 |
2,2-dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O3/c1-14-5-2-3-6(7(12)4-5)8(13)9(10)11/h2-4,9,12H,1H3 |
InChIキー |
IQRMDUJXEWZURR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)C(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene](/img/structure/B14347683.png)




![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)
![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)

![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)




